Novophyllin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

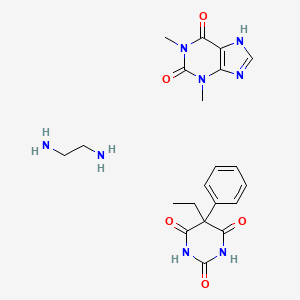

A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.

Scientific Research Applications

Pharmacological Profile

- Novophyllin, also known as doxofylline, is a newer generation xanthine derivative with both bronchodilating and anti-inflammatory activities, setting it apart from theophylline at the pharmacological level. Clinical studies have shown substantial differences between doxofylline and theophylline, particularly in terms of efficacy and safety profiles (Cazzola & Matera, 2020).

Biomedical Material Research

- The field of biomaterials research, which includes the study of materials for clinical applications, is relevant to understanding the interactions and potential of compounds like Novophyllin. This field utilizes approaches like materiomics to investigate the properties of materials, including pharmaceuticals, in various applications such as tissue engineering and disease diagnosis (Cranford et al., 2013).

Drug Formulation and Delivery

- The pharmaceutical and biological availability of theophylline, a compound related to Novophyllin, has been examined in different drug formulations, such as rectal suppositories. Studies have shown varying availability based on the suppository base used, indicating the importance of formulation in drug delivery systems (Minkov et al., 1984).

Drug Repositioning

- Novophyllin could be a candidate for drug repositioning, where existing drugs are applied to new disease indications. This approach is increasingly valuable in drug development, utilizing network-based methods to identify new potential applications for existing compounds (Shahreza et al., 2018).

Pharmacokinetics and Pharmacodynamics

- Studies on theophylline, closely related to Novophyllin, have examined its effects on various body systems, such as the cerebral circulation and metabolism. These studies contribute to the understanding of the pharmacokinetics and pharmacodynamics of xanthine derivatives, which is crucial for optimizing drug efficacy and safety (Wechsler et al., 1950).

Drug Discovery and Development

- The history and process of drug discovery and development provide context for understanding the development of compounds like Novophyllin. This field has evolved significantly over the years, with advancements in molecular biology and genomics playing a key role in the discovery of new drugs and the repurposing of existing ones (Drews, 2000).

properties

CAS RN |

63907-40-4 |

|---|---|

Product Name |

Novophyllin |

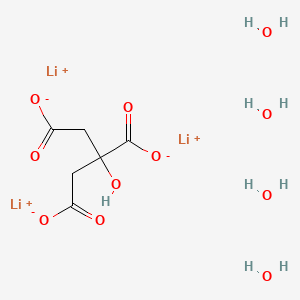

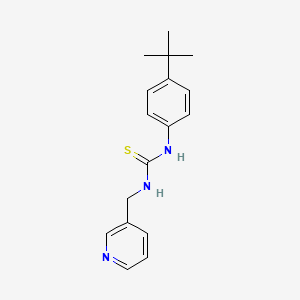

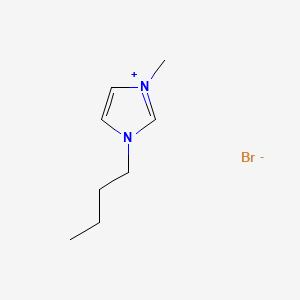

Molecular Formula |

C21H28N8O5 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H12N2O3.C7H8N4O2.C2H8N2/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3H,1-2H3,(H,8,9);1-4H2 |

InChI Key |

UNEKNYJDIWURAQ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |

Other CAS RN |

63907-40-4 |

synonyms |

Afonilum Aminodur Aminophyllin Aminophylline Aminophylline DF Cardophyllin Carine Clonofilin Corophyllin Diaphyllin Drafilyn Duraphyllin Ethylenediamine, Theophylline Eufilina Eufilina Venosa Euphyllin Euphyllin Retard Euphylline Godafilin Mini-Lix Mundiphyllin Mundiphyllin Retard Novophyllin Phyllocontin Phyllotemp Somophyllin Tari-Dog Theophyllamin Jenapharm Theophyllamine Theophyllin EDA ratiopharm Theophyllin EDA-ratiopharm Theophyllin EDAratiopharm Theophylline Ethylenediamine Truphylline |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)

![N-[4-[[(4-chlorophenyl)-oxomethyl]amino]phenyl]-2-hydroxybenzamide](/img/structure/B1226182.png)

![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)

![2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1226187.png)

![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)

![3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1226194.png)

![4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1226196.png)

![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)